molecular formula C12H7N5S2 B11467044 3-(Pyridin-4-yl)-6-(thiophen-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(Pyridin-4-yl)-6-(thiophen-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11467044
M. Wt: 285.4 g/mol
InChI Key: HCUPARPOUGILGM-UHFFFAOYSA-N
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Description

4-[6-(THIOPHEN-3-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PYRIDINE is a heterocyclic compound that combines the structural features of thiophene, triazole, thiadiazole, and pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(THIOPHEN-3-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PYRIDINE involves multiple steps, typically starting with the preparation of the triazole and thiadiazole rings. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Another approach utilizes microwave-assisted synthesis, which has been shown to be efficient in producing various triazolo-thiadiazole derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing techniques such as crystallization and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

4-[6-(THIOPHEN-3-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PYRIDINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Mechanism of Action

The mechanism of action of 4-[6-(THIOPHEN-3-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PYRIDINE involves its interaction with various molecular targets and pathways. The compound’s ability to form hydrogen bonds and interact with different receptors makes it a versatile pharmacophore. It can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[6-(THIOPHEN-3-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PYRIDINE is unique due to its combination of multiple heterocyclic rings, which enhances its ability to interact with various biological targets

Properties

Molecular Formula

C12H7N5S2

Molecular Weight

285.4 g/mol

IUPAC Name

3-pyridin-4-yl-6-thiophen-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H7N5S2/c1-4-13-5-2-8(1)10-14-15-12-17(10)16-11(19-12)9-3-6-18-7-9/h1-7H

InChI Key

HCUPARPOUGILGM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NN=C3N2N=C(S3)C4=CSC=C4

Origin of Product

United States

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